Methyl 5-iodo-1H-pyrrole-2-carboxylate Methyl 5-iodo-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1416549-09-1
VCID: VC8238754
InChI: InChI=1S/C6H6INO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3
SMILES: COC(=O)C1=CC=C(N1)I
Molecular Formula: C6H6INO2
Molecular Weight: 251.02 g/mol

Methyl 5-iodo-1H-pyrrole-2-carboxylate

CAS No.: 1416549-09-1

Cat. No.: VC8238754

Molecular Formula: C6H6INO2

Molecular Weight: 251.02 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-iodo-1H-pyrrole-2-carboxylate - 1416549-09-1

Specification

CAS No. 1416549-09-1
Molecular Formula C6H6INO2
Molecular Weight 251.02 g/mol
IUPAC Name methyl 5-iodo-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C6H6INO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3
Standard InChI Key VHEMDWANUAXEID-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(N1)I
Canonical SMILES COC(=O)C1=CC=C(N1)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Basic Properties

Methyl 5-iodo-1H-pyrrole-2-carboxylate has the molecular formula C₆H₆INO₂, a molecular weight of 251.022 g/mol, and an exact mass of 250.944 g/mol . The iodine atom contributes significantly to its molecular weight (50.4%), while the methyl ester group enhances solubility in organic solvents. Key physicochemical parameters include:

PropertyValue
LogP (Partition Coefficient)1.4059
Topological Polar Surface Area (TPSA)42.09 Ų
Hydrogen Bond Donors1 (N–H group)
Hydrogen Bond Acceptors3 (ester and pyrrole N)

The compound’s structure (Figure 1) features a planar pyrrole ring with iodine at position 5 and a methyl ester at position 2. The SMILES notation is COC(=O)C1=CC(I)=CN1, reflecting the substitution pattern .

Synthesis and Optimization

Electrophilic Iodination Strategies

The synthesis of methyl 5-iodo-1H-pyrrole-2-carboxylate typically involves electrophilic aromatic substitution on a prefunctionalized pyrrole scaffold. A practical route, adapted from analogous halogenation procedures , employs the following steps:

  • Friedel-Crafts Acylation: Pyrrole-2-carbaldehyde undergoes acylation with trichloroacetyl chloride to form 2-trichloroacetylpyrrole .

  • Iodination: Treatment with N-iodosuccinimide (NIS) in dichloromethane at room temperature introduces iodine selectively at the 5-position, leveraging the electron-donating effects of the methyl ester .

  • Esterification: Hydrolysis of the trichloroacetyl group followed by methylation with methanol and HCl yields the final product .

Key Reaction Conditions:

  • Temperature: 0–25°C for iodination to minimize side reactions.

  • Solvent: Dichloromethane or acetonitrile for optimal solubility .

  • Yield: Reported yields for analogous halogenated pyrroles range from 61% to 82% after crystallization .

Structural Characterization

The compound’s structure is confirmed via:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.37 (s, 1H, N–H), 7.31 (d, J = 2.9 Hz, 1H, H-3), 3.91 (s, 3H, OCH₃) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.89 (C=O), 137.01 (C-5), 121.03 (C-3), 119.78 (C-4), 114.13 (C-2), 94.87 (C-I), 52.41 (OCH₃) .

  • HRMS: [M – H]⁻ calcd. 250.944, found 250.944 .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane. Limited solubility in water (LogP = 1.4059) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions due to the ester group .

Comparative Analysis with Structural Isomers

Methyl 4-iodo-1H-pyrrole-2-carboxylate (CAS 40740-41-8), a structural isomer, shares the same molecular formula but differs in iodine placement (Table 1) .

Property5-Iodo Isomer4-Iodo Isomer
¹H NMR (δ)7.31 (H-3)7.25 (H-5)
¹³C NMR (C-I)137.01 ppm135.98 ppm
LogP1.40591.3982

Applications in Medicinal Chemistry

Antibacterial Agents Targeting DNA Gyrase

Methyl 5-iodo-1H-pyrrole-2-carboxylate derivatives inhibit bacterial DNA gyrase B, a validated target for antibiotics. Key findings include:

  • Compound 5 (a carboxylate analog): IC₅₀ < 10 nM against Escherichia coli DNA gyrase and MIC = 1 μg/mL against Staphylococcus aureus .

  • Lipophilicity Optimization: Replacing a trichloroacetyl group with a carboxylate reduces LogP from 5.8 to 2.0 while retaining activity .

Structure-Activity Relationships (SAR)

  • Iodine Position: 5-Iodo substitution enhances target binding compared to 4-iodo analogs .

  • Ester vs. Carboxylic Acid: Carboxylic acid derivatives (e.g., compound 24) show improved solubility and pharmacokinetics .

Future Directions and Challenges

Scale-Up and Process Optimization

Current synthetic routes require gram-scale optimization to address:

  • Low Yields: 25–61% yields in iodination steps .

  • Purification Challenges: Chromatographic separation of regioisomers remains laborious .

Expanding Therapeutic Applications

Ongoing research explores applications in:

  • Anticancer Agents: Pyrrole-iodine motifs show promise in kinase inhibition .

  • Materials Science: Halogenated pyrroles as precursors for conductive polymers .

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